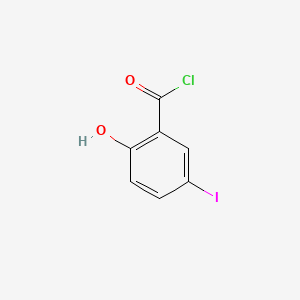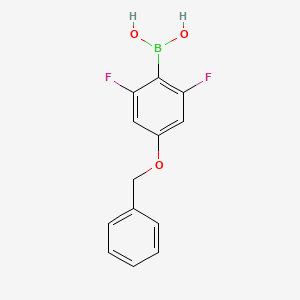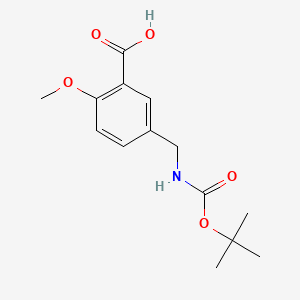
Methoxyapigeninidin chloride, 7-(RG)
Overview
Description
Methoxyapigeninidin chloride, 7-(RG) is a synthetic derivative of apigeninidin, a type of 3-deoxyanthocyaninMethoxyapigeninidin chloride, 7-(RG) is characterized by the presence of a methoxy group at the C-7 position, which is crucial for its high activity against certain fungi .
Mechanism of Action
Target of Action
Methoxyapigeninidin chloride, 7-(RG) is a 3-deoxyanthocyanin fungicide . It was originally isolated from Sorghum and is a derivative of apigeninidin . Its primary targets are the radial growth of Gloeocercospora sorghi and spore germination of Pyricularia oryzae .
Mode of Action
It is known to be active against the radial growth ofG. sorghi and spore germination of P. oryzae . This suggests that it interacts with its targets to inhibit their growth and development .
Biochemical Pathways
As a fungicide, it likely disrupts essential biological processes in the fungi, leading to their death .
Pharmacokinetics
It is known to be a crystalline solid with solubility in dmf, dmso, and ethanol . These properties may influence its bioavailability.
Result of Action
The result of Methoxyapigeninidin chloride, 7-(RG)'s action is the inhibition of the radial growth of G. sorghi and the spore germination of P. oryzae . This leads to the death of these fungi, demonstrating its effectiveness as a fungicide .
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Methoxyapigeninidin chloride, 7-(RG) involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxyapigeninidin chloride, 7-(RG) can be synthesized from sakuranetin, which is a phytoalexin isolated from rice plants. The synthesis involves the methylation of the hydroxy group at the C-7 position of sakuranetin using ethereal diazomethane under anhydrous conditions. This reaction yields 7-methoxyapigeninidin, which is then converted to its chloride form .
Industrial Production Methods
The process may include steps such as methylation, purification, and crystallization to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
Methoxyapigeninidin chloride, 7-(RG) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy group at the C-7 position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of methoxyapigeninidin chloride, 7-(RG) include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Methoxyapigeninidin chloride, 7-(RG) is similar to other 3-deoxyanthocyanins, such as:
Apigeninidin: Lacks the methoxy group at the C-7 position and has lower fungicidal activity.
Luteolinidin: Another 3-deoxyanthocyanin with different functional groups and activity profiles.
Naringenin: A precursor to sakuranetin, which is used in the synthesis of methoxyapigeninidin.
Uniqueness
Methoxyapigeninidin chloride, 7-(RG) is unique due to the presence of the methoxy group at the C-7 position, which significantly enhances its fungicidal activity compared to other similar compounds. This structural modification makes it a potent agent against specific fungal pathogens .
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-7-methoxychromenylium-5-ol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4.ClH/c1-19-12-8-14(18)13-6-7-15(20-16(13)9-12)10-2-4-11(17)5-3-10;/h2-9H,1H3,(H-,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSWXDUWNOYURP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C=CC(=[O+]C2=C1)C3=CC=C(C=C3)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B600014.png)



![Tert-butyl 6-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B600018.png)
